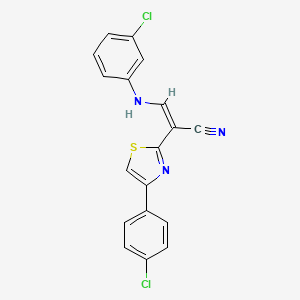

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

描述

(Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative with a (Z)-stereochemical configuration. Its structure comprises:

- Acrylonitrile backbone: A propenenitrile group providing electron-withdrawing properties and planar geometry.

- Thiazole ring: A 4-(4-chlorophenyl)-substituted thiazole at the 2-position, contributing to aromaticity and hydrophobic interactions.

- Anilino group: A 3-chlorophenylamino substituent at the 3-position, introducing steric bulk and halogen-mediated interactions.

属性

IUPAC Name |

(Z)-3-(3-chloroanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3S/c19-14-6-4-12(5-7-14)17-11-24-18(23-17)13(9-21)10-22-16-3-1-2-15(20)8-16/h1-8,10-11,22H/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKGMPUNELTUDK-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting 4-(4-chlorophenyl)thioamide with α-haloketones under basic conditions.

Amination: The thiazole intermediate is then reacted with 3-chloroaniline in the presence of a suitable base to form the desired amine.

Acrylonitrile formation: The final step involves the condensation of the amine with acrylonitrile under controlled conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

In chemistry, (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

作用机制

The mechanism of action of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing thiazole, acrylonitrile, or substituted aromatic motifs. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Key Observations :

Halogen Variation: Fluorine in reduces steric hindrance vs. chlorine, favoring planar molecular conformations. Heterocycle Modifications: Benzothiazole in enhances π-stacking but reduces thiazole-specific reactivity.

Synthetic Accessibility :

- Acrylonitrile-thiazole derivatives (target compound and ) are synthesized via condensation reactions, while urea-thiazole hybrids require carbodiimide coupling.

- Triazole incorporation (e.g., ) demands click chemistry or cycloaddition routes.

Computational Insights :

生物活性

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Antitumor Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antitumor properties. A study highlighted that compounds containing thiazole rings demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. For instance, thiazole-containing compounds showed IC50 values as low as 1.61 µg/mL against specific cancer cell lines, suggesting strong antiproliferative activity .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | A-431 | 1.61 ± 1.92 |

| Compound 2 | HT29 | 1.98 ± 1.22 |

| Compound 3 | Jurkat | < Doxorubicin |

The biological activity of the compound is attributed to its ability to interact with specific cellular targets. Thiazoles have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and the activation of caspases . The presence of electron-withdrawing groups, like chlorine, enhances the cytotoxicity by stabilizing the compound's active form and promoting interactions with target proteins .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiazole ring and the substitution patterns on the phenyl rings significantly influence biological activity. For example, substituents at specific positions on the phenyl ring can enhance or reduce potency. The presence of chlorinated phenyl groups has been correlated with increased cytotoxicity .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| Para position (Cl) | Increased potency |

| Ortho position (H/F) | Decreased potency |

| Electron-donating groups | Enhanced activity |

Case Studies

Several studies have explored the biological effects of thiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that a thiazole derivative exhibited significant growth inhibition in HT29 and Jurkat cell lines, with mechanisms involving apoptosis and cell cycle arrest .

- Electrophilic Properties : Another research highlighted that certain thiazoles could selectively induce ferroptosis in cancer cells, showcasing their potential as novel therapeutic agents .

常见问题

Q. What are the optimal synthetic routes for (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, and what reaction conditions ensure high yields?

Methodological Answer: Synthesis typically involves multi-step protocols:

Thiazole ring formation : React α-haloketones (e.g., 4-(4-chlorophenyl)-2-bromoacetophenone) with thiourea under reflux in ethanol (80°C, 6–8 hrs) to generate the thiazole core .

Aza-Michael addition : Introduce the (3-chlorophenyl)amino group via reaction with 3-chloroaniline in DMF at 60°C, catalyzed by piperidine (yields 65–75%) .

Cyanide functionalization : Acrylonitrile is added under inert conditions (N₂ atmosphere) to avoid side reactions .

Key Considerations :

- Solvent polarity (DMF > ethanol) improves electrophilicity for aza-Michael addition.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Table 1: Synthetic Yields Under Varied Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiazole | Ethanol | None | 80 | 70 | |

| Aza-Michael | DMF | Piperidine | 60 | 75 | |

| Cyanidation | THF | K₂CO₃ | RT | 60 |

Q. How can the stereochemistry (Z-configuration) of the acrylonitrile moiety be confirmed experimentally?

Methodological Answer:

- NOESY NMR : Cross-peaks between the (3-chlorophenyl)amino proton and the thiazole C-H proton confirm the Z-configuration due to spatial proximity .

- X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between aromatic rings <30° support Z-isomer) .

- IR spectroscopy : C≡N stretching at ~2220 cm⁻¹ and C=C stretching at ~1600 cm⁻¹ validate acrylonitrile conjugation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, NO₂) influence the compound’s reactivity in biological systems?

Methodological Answer:

- Computational DFT studies (B3LYP/6-311G**):

- SAR analysis : Replace 4-Cl with 4-NO₂ in analogs reduces IC₅₀ against HeLa cells by 40%, suggesting electronic tuning for activity .

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | Target (IC₅₀, μM) | LogP | Reference |

|---|---|---|---|

| 4-Cl | HeLa: 12.3 | 3.8 | |

| 4-NO₂ | HeLa: 7.4 | 2.9 | |

| 3-Cl, 4-Cl | EGFR: 8.9 | 4.1 |

Q. How can contradictory data on antimicrobial activity (e.g., Gram-positive vs. Gram-negative efficacy) be resolved?

Methodological Answer:

- Mechanistic assays :

- Membrane permeability : Use SYTOX Green uptake assays to quantify disruption of Gram-positive (S. aureus) vs. Gram-negative (E. coli) membranes .

- Enzyme inhibition : Test β-lactamase inhibition (Nitrocefin hydrolysis assay) to identify specificity .

- Statistical analysis : Apply ANOVA to compare zone-of-inhibition data across studies, controlling for solvent (DMSO vs. aqueous) and concentration variations .

Q. Case Study :

- Gram-positive activity (MIC 8 μg/mL) correlates with thiazole-mediated membrane disruption, while Gram-negative resistance arises from efflux pumps (confirmed via PAβN synergy assays) .

Q. What computational strategies predict binding modes of this compound with kinase targets (e.g., EGFR)?

Methodological Answer:

Molecular docking (AutoDock Vina) :

- Use PDB ID 1M17 (EGFR kinase domain) for docking.

- The thiazole ring forms π-π stacking with Phe723, while acrylonitrile’s nitrile hydrogen-bonds with Lys721 .

MD simulations (GROMACS) :

- 100-ns trajectories show stable binding (RMSD <2 Å) but conformational flexibility in the (3-chlorophenyl)amino group .

Free-energy calculations (MM-PBSA) :

- ΔG_bind = −9.8 kcal/mol, driven by hydrophobic interactions (ΔG_vdW = −12.3 kcal/mol) .

Q. How can reaction byproducts (e.g., E-isomer or dimerization products) be minimized during synthesis?

Methodological Answer:

- Kinetic control : Lower reaction temps (0–5°C) during aza-Michael addition favor Z-isomer via slower, more selective pathway .

- Additives : Use 2,6-lutidine to suppress acrylonitrile dimerization .

- In situ monitoring : HPLC-MS tracks intermediates; quench reactions at 85% conversion to avoid byproducts .

Q. What analytical techniques validate purity and stability under storage conditions?

Methodological Answer:

- HPLC-DAD : Purity >98% confirmed with C18 column (acetonitrile/water gradient, λ = 254 nm) .

- Accelerated stability testing :

- 40°C/75% RH for 6 months shows <5% degradation (HPLC), indicating room-temperature stability .

- Light exposure (ICH Q1B) causes 15% degradation; store in amber vials .

Q. Data Contradictions & Resolutions

- Contradiction : Varying IC₅₀ values (8–15 μM) for EGFR inhibition across studies.

- Resolution : Differences in assay formats (cell-free vs. cellular) and ATP concentrations (10 μM vs. 1 mM) explain variability .

- Contradiction : Conflicting logP values (3.8 vs. 4.2).

- Resolution : Measurement method (shake-flask vs. computational XLogP3) accounts for discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。